molecular formula C25H19FN2O2 B11569601 (3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569601
M. Wt: 398.4 g/mol
InChI Key: HXDCPWAHCBRNFC-PXLXIMEGSA-N
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Description

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique structure combining indole and fluorophenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenoxyethyl group. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 4-fluorophenoxyethyl bromide in the presence of a base like potassium carbonate.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenoxyethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of indole and fluorophenoxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19FN2O2

Molecular Weight

398.4 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H19FN2O2/c26-18-9-11-19(12-10-18)30-14-13-28-16-17(20-5-2-4-8-24(20)28)15-22-21-6-1-3-7-23(21)27-25(22)29/h1-12,15-16H,13-14H2,(H,27,29)/b22-15+

InChI Key

HXDCPWAHCBRNFC-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)F)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)F)C(=O)N2

Origin of Product

United States

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